molecular formula C12H8O4 B14355402 (3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid CAS No. 91024-52-1

(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid

Cat. No.: B14355402
CAS No.: 91024-52-1
M. Wt: 216.19 g/mol
InChI Key: HWNSAKZGECFWFO-UHFFFAOYSA-N
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Description

(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid is a chemical compound with a unique structure that includes a furan ring, a phenyl group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid typically involves the reaction of 5-phenylfuran-2(3H)-one with acetic anhydride under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often require a catalyst, such as sulfuric acid, to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Oxo-5-phenylfuran-2(3H)-ylidene)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    (3-Oxo-5-phenylfuran-2(3H)-ylidene)butyric acid: Contains a butyric acid moiety.

Uniqueness

(3-Oxo-5-phenylfuran-2(3H)-ylidene)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan ring and phenyl group contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

91024-52-1

Molecular Formula

C12H8O4

Molecular Weight

216.19 g/mol

IUPAC Name

2-(3-oxo-5-phenylfuran-2-ylidene)acetic acid

InChI

InChI=1S/C12H8O4/c13-9-6-10(8-4-2-1-3-5-8)16-11(9)7-12(14)15/h1-7H,(H,14,15)

InChI Key

HWNSAKZGECFWFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C(=CC(=O)O)O2

Origin of Product

United States

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